5-methylsulfanylquinoline
Overview
Description
Quinoline is a class of organic compounds of the aromatic heterocyclic series characterized by a double-ring structure composed of a benzene and a pyridine ring . The simplest member of the quinoline family is quinoline itself, a compound with molecular structure C9H7N . Quinoline is used principally for the manufacture of nicotinic acid, which prevents pellagra in humans, and other chemicals . Quinoline, 5-(methylthio)- is a derivative of quinoline .
Synthesis Analysis
Quinoline and its derivatives have gained considerable importance because of their high pharmaceutical efficacy and broad range of biological activities . The desire for new versatile and efficient routes for the synthesis of quinoline scaffolds remains an active and growing area of interest both in academia and industry . Transition-metal catalyzed synthetic methods have witnessed a dominant position over the past few years for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds .Molecular Structure Analysis
Quinoline is an N-based six-membered fused heterocyclic compound . The benzene ring contains six carbon atoms, while the pyridine ring contains five carbon atoms and a nitrogen atom . The molecular structure of quinoline, 5-(methylthio)-, a derivative of quinoline, would be similar but with a methylthio group attached to the 5th position of the quinoline structure .Chemical Reactions Analysis
Quinoline and its derivatives are known for their wide range of applications particularly in industrial and medicinal chemistry . They undergo various chemical reactions, including transition-metal catalyzed reactions, to form diverse range of complex heterocyclics .Physical and Chemical Properties Analysis
Quinoline is a colorless liquid chemical . It is composed of a large number of hydrophobic carbon chains that make it sparingly soluble in water . Quinoline is soluble in organic solvents .Mechanism of Action
Quinoline skeletons are important in drug improvement, as their derivatives show significant results through different mechanisms: They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
Safety and Hazards
Future Directions
The desire for new versatile and efficient routes for the synthesis of quinoline scaffolds remains an active and growing area of interest both in academia and industry . This includes the development of green and clean syntheses using alternative reaction methods . The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
Properties
IUPAC Name |
5-methylsulfanylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-12-10-6-2-5-9-8(10)4-3-7-11-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLZEBCBFTUAHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902631 | |
Record name | NoName_3170 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00902631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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